![molecular formula C8H6BrNO B3050000 3-Bromoindolin-2-one CAS No. 22942-87-6](/img/structure/B3050000.png)
3-Bromoindolin-2-one
Overview
Description
3-Bromoindolin-2-one, also known as 3-bromo-1H-indol-2-one, is a heterocyclic organic compound with the chemical formula C8H5BrN2O. This compound is a derivative of indole and features a bromine atom at the third position of the indolin-2-one core. It is widely used in various fields of research and industry, including medicinal chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoindolin-2-one can be synthesized through several methods. One common approach involves the bromination of indolin-2-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is carried out at room temperature for a few hours to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indolin-2-one core can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indolin-2-ol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted indolin-2-one derivatives.
Oxidation Reactions: Products include indole-2,3-dione derivatives.
Reduction Reactions: Products include indolin-2-ol derivatives.
Scientific Research Applications
3-Bromoindolin-2-one and its derivatives have diverse applications in scientific research, particularly in medicinal chemistry, as building blocks for synthesizing various compounds with biological activities. They have shown promise in antimicrobial and anticancer research .
Scientific Research Applications
this compound derivatives are used for various scientific research applications:
- Building Blocks for Synthesis 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one can be employed as a building block for synthesizing complex molecules.
- Antimicrobial Research They exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Research They show potential in inhibiting the growth of cancer cell lines .
Antimicrobial Activity
3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one has demonstrated significant antimicrobial activity. It has been tested against various bacterial strains, with efficacy comparable to traditional antibiotics.
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.015 | 0.030 |
Escherichia coli | 0.045 | 0.090 |
Pseudomonas aeruginosa | 0.020 | 0.040 |
Enterobacter cloacae | 0.004 | 0.008 |
The minimal inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Enterobacter cloacae.
Anticancer Activity
These compounds have been investigated for their anticancer properties, demonstrating the ability to inhibit the growth of cancer cell lines, including breast and lung cancers . The proposed mechanism involves binding to enzymes or receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy Derivatives of indolin-2-one, including 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one, exhibited potent antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Cytotoxicity Assessment Cytotoxicity assays conducted on human cell lines revealed low toxicity levels for the compound, suggesting a favorable therapeutic index for potential clinical applications.
- ** Anticancer Activity** The anticancer activity of indolin-2-one derivatives was assessed against breast (MCF-7) and lung (A-549) cancer cell lines .
Comparison with Similar Compounds
The structure of 3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one allows comparison with other indolin derivatives, which often exhibit similar biological activities but may differ in potency and specificity due to variations in substituents.
Compound Name | MIC (µg/mL) | Unique Features |
---|---|---|
3-(Aza(4-ethoxyphenyl)methylene)-5-bromoindolin-2-one | 0.004 | Ethoxy group enhances solubility |
3-(Aza(4-methoxyphenyl)methylene)-5-bromoindolin-2-one | 0.010 | Methoxy group; lower antibacterial activity |
3-(Aza(4-chlorophenyl)methylene)-5-bromoindolin-2-one | 0.020 | Chlorine substitution; moderate activity |
Mechanism of Action
The mechanism of action of 3-Bromoindolin-2-one involves its interaction with specific molecular targets and pathways:
Protein Tyrosine Kinases: The compound inhibits the activity of protein tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Cell Cycle Arrest and Apoptosis: It induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins and triggering oxidative stress and DNA damage.
Comparison with Similar Compounds
3-Bromoindolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one: The parent compound without the bromine substitution. It has different reactivity and biological activity profiles.
3-Chloroindolin-2-one: A similar compound with a chlorine atom instead of bromine. It may exhibit different chemical reactivity and biological effects.
3-Iodoindolin-2-one: A compound with an iodine atom at the third position.
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .
Biological Activity
3-Bromoindolin-2-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position of the indolin-2-one scaffold. This unique substitution imparts specific chemical reactivity and biological activity compared to its analogs. The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Tyrosine Kinases (PTKs) : The compound inhibits PTKs, which are crucial in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. This inhibition can lead to antitumor effects by disrupting cancer cell proliferation.
- Induction of Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells. This effect is mediated through the modulation of key regulatory proteins, triggering oxidative stress and DNA damage.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies using A-549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines showed significant inhibitory effects with IC50 values ranging from to .
Cell Line | IC50 (μM) |
---|---|
A-549 | 0.065 |
MDA-MB-468 | 9.4 |
Enzyme Inhibition
Research has also highlighted its potential as an enzyme inhibitor:
- α-Glucosidase Inhibition : this compound exhibits significant α-glucosidase inhibitory activity, which is beneficial for managing diabetes by delaying carbohydrate digestion .
Enzyme | % Inhibition |
---|---|
α-Glucosidase | 67 ± 13 |
α-Amylase | 51 ± 4 |
Case Studies
- Antitumor Efficacy : A study focusing on the antitumor efficacy of various indolinone derivatives reported that compounds based on the 3-bromo structure exhibited promising results in inhibiting tumor growth in vivo, particularly against breast and lung cancer models .
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between this compound and its target enzymes, confirming strong binding affinities that correlate with observed biological activities .
Properties
IUPAC Name |
3-bromo-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNMNQHOKUHSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393759 | |
Record name | 2H-Indol-2-one, 3-bromo-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22942-87-6 | |
Record name | 2H-Indol-2-one, 3-bromo-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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